molecular formula C6H6FNO3S B1380123 3-Fluoro-4-hydroxybenzenesulfonamide CAS No. 1243390-19-3

3-Fluoro-4-hydroxybenzenesulfonamide

Cat. No. B1380123
CAS RN: 1243390-19-3
M. Wt: 191.18 g/mol
InChI Key: PLRUFMILEHPVPP-UHFFFAOYSA-N
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Description

3-Fluoro-4-hydroxybenzenesulfonamide is a chemical compound with the molecular formula C6H6FNO3S . It has an average mass of 191.180 Da and a mono-isotopic mass of 191.005234 Da .


Physical And Chemical Properties Analysis

3-Fluoro-4-hydroxybenzenesulfonamide has a molecular weight of 191.18 g/mol . Other physical and chemical properties are not explicitly mentioned in the search results.

Relevant Papers There are several papers related to 3-Fluoro-4-hydroxybenzenesulfonamide and its related compounds . These papers discuss the synthesis, conformational analysis, and stereoselective recognition by the VHL E3 Ubiquitin Ligase for targeted protein degradation , and the synthesis and assessment of anti-cancer activity in breast cancer cells .

Scientific Research Applications

Enantioselective Fluorination

3-Fluoro-4-hydroxybenzenesulfonamide derivatives have been explored for enantioselective fluorination reactions. These reactions are crucial for producing enantiomerically pure compounds, which have significant implications in drug development and synthesis of biologically active molecules. For instance, N-fluorobenzenesulfonamide, a related compound, has been used in the enantioselective fluorination of 2-oxindoles, catalyzed by chiral palladium complexes, yielding 3-fluoro-2-oxindoles with high yields and enantioselectivities (Wang et al., 2014).

Steric Effects in Fluorination

The structural modification of N-fluorobenzenesulfonamide by introducing steric hindrance has been shown to improve the enantioselectivity of fluorination reactions. A study demonstrated that a sterically demanding variant of N-fluorobenzenesulfonamide enhanced the enantioselectivity of products in silylenol ether fluorination reactions compared to its less hindered counterparts (Yasui et al., 2011).

Molecular Dynamics and Quantum Chemical Studies

Research involving 3-Fluoro-4-hydroxybenzenesulfonamide derivatives extends into computational chemistry, where molecular dynamics and quantum chemical studies predict the efficiency of these compounds as corrosion inhibitors. Such studies provide insights into the electronic and structural factors influencing their performance, paving the way for the development of more effective materials for corrosion protection (Kaya et al., 2016).

Biological Applications and Drug Design

Derivatives of 3-Fluoro-4-hydroxybenzenesulfonamide have also been explored for their potential in biological applications. For example, modifications of this compound have been used to design inhibitors targeting specific sites on tubulin, demonstrating the therapeutic potential of these derivatives in cancer treatment. This approach underscores the versatility of 3-Fluoro-4-hydroxybenzenesulfonamide derivatives in drug discovery and development (Banerjee et al., 2005).

properties

IUPAC Name

3-fluoro-4-hydroxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO3S/c7-5-3-4(12(8,10)11)1-2-6(5)9/h1-3,9H,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLRUFMILEHPVPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1243390-19-3
Record name 3-fluoro-4-hydroxybenzene-1-sulfonamide
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